methyl 4-cyano-3,5-difluorobenzoate
CAS No.: 1805475-59-5
Cat. No.: VC11514480
Molecular Formula: C9H5F2NO2
Molecular Weight: 197.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805475-59-5 |
|---|---|
| Molecular Formula | C9H5F2NO2 |
| Molecular Weight | 197.1 |
Introduction
Structural Features
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Electron-Withdrawing Groups: The cyano and fluorine substituents enhance the compound's reactivity by increasing its electrophilic nature.
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Aromatic Stability: The benzene ring provides a stable framework for functional group interactions.
Synthesis
Methyl 4-cyano-3,5-difluorobenzoate can be synthesized through various methods. One common route involves the esterification of 4-cyano-3,5-difluorobenzoic acid using methanol in the presence of an acid catalyst.
General Synthesis Steps:
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Starting Material: 4-Cyano-3,5-difluorobenzoic acid.
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Reagents: Methanol and a strong acid (e.g., sulfuric acid or hydrochloric acid).
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Reaction Conditions: Heating under reflux to promote esterification.
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Purification: The product is purified by recrystallization or chromatography.
This method ensures high yield and purity, making it suitable for both laboratory-scale and industrial production.
Applications in Synthetic Chemistry
Methyl 4-cyano-3,5-difluorobenzoate serves as an important intermediate in organic synthesis due to its functional versatility:
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Pharmaceutical Intermediates:
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Its reactivity facilitates the synthesis of bioactive molecules.
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The cyano group enhances lipophilicity, which can improve drug absorption.
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Material Science:
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Used in the design of fluorinated polymers and advanced materials due to its stability and reactivity.
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Chemical Modifications:
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The electron-withdrawing groups make it an excellent substrate for nucleophilic substitution reactions.
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It can participate in cross-coupling reactions to form complex aromatic compounds.
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Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 4-fluorobenzoate | Contains one fluorine atom | Less reactive compared to difluoro derivatives |
| Methyl 2,4-difluorobenzoate | Two fluorine atoms at different positions | Lacks cyano group; different reactivity profile |
| Methyl 4-cyano-2-fluorobenzoate | Cyano and fluorine groups | Positional changes alter electronic effects |
Methyl 4-cyano-3,5-difluorobenzoate stands out due to its specific arrangement of functional groups that impart unique reactivity patterns.
Research Opportunities
While methyl 4-cyano-3,5-difluorobenzoate has been studied primarily as a synthetic intermediate, further research into its biological activities could reveal pharmacological potential. Compounds with similar structures often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties.
Potential Research Areas:
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Biological activity screening against microbial strains.
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Evaluation as a precursor for fluorinated pharmaceuticals.
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Development of novel materials incorporating this compound for electronic or optical applications.
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